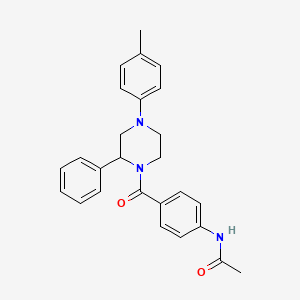

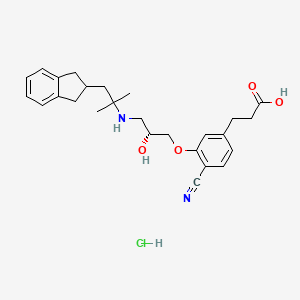

4-(Phenethylamino)quinazoline-6-carbonitrile

Overview

Description

4-(Phenethylamino)quinazoline-6-carbonitrile (PEAQ-6-CN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is used to study a variety of biological processes, including in vivo and in vitro experiments. It has been used to study the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of different drugs. PEAQ-6-CN has several advantages and limitations that should be considered when using it in lab experiments.

Scientific Research Applications

Spectroscopic Characterization and Nonlinear Optical Properties

Research by Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on derivatives of quinazoline-3-carbonitrile, closely related to 4-(Phenethylamino)quinazoline-6-carbonitrile. They analyzed spectroscopic characteristics (FT-IR, NMR, UV-Vis) and Nonlinear Optical (NLO) properties, providing insights into the electronic structure and potential applications in photonics and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Chemical Transformation

Mirallai and Koutentis (2015) explored the conversion of 4-anilinoquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. This study shows the versatility of quinazoline derivatives in synthesizing novel compounds, potentially useful in developing new pharmaceuticals or materials (Mirallai & Koutentis, 2015).

Catalysis in Organic Synthesis

Kumar et al. (2015) investigated the use of amino-functionalized carbon nanofibers as catalysts for synthesizing quinazoline derivatives from carbon dioxide and 2-aminobenzonitriles. This research highlights the role of quinazoline derivatives in catalysis and sustainable chemistry (Kumar et al., 2015).

Antiviral Applications

Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonates and evaluated their antiviral activity. This indicates potential applications of quinazoline derivatives in developing antiviral agents (Luo et al., 2012).

Environmental Applications

Khan and Asiri (2016) studied the fluorescence quenching of a quinoline dye by silver nanoparticles and anionic surfactant. This research suggests environmental applications of quinazoline derivatives in studying interactions with nanoparticles and surfactants (Khan & Asiri, 2016).

Cancer Research

Shi et al. (2017) designed a novel quinazoline-based analog and investigated its cytotoxic effects against lung cancer cells. This study highlights the potential of quinazoline derivatives in cancer research, particularly in developing new therapeutic agents (Shi et al., 2017).

Mechanism of Action

Target of Action

Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .

Mode of Action

Senexin A binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .

Biochemical Pathways

Senexin A affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by Senexin A leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .

Pharmacokinetics (ADME Properties)

The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .

Result of Action

The inhibition of CDK8/19 by Senexin A results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by Senexin A can reverse doxorubicin-induced tumor-promoting paracrine activities .

Action Environment

The action of Senexin A can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of Senexin A in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .

Biochemical Analysis

Biochemical Properties

Senexin A interacts with CDK8 and CDK19, two important members of the cyclin-dependent kinase family . These interactions occur in an ATP-competitive manner . The nature of these interactions is inhibitory, with Senexin A effectively reducing the activity of these kinases .

Cellular Effects

Senexin A has been shown to have significant effects on various types of cells. For instance, it inhibits the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists . It also impairs the recruitment of RNA Pol II to the HIV-1 LTR . In addition, Senexin A treatment reduces glycolytic and non-glycolytic capacity in both mock- and DENV2-infected samples .

Molecular Mechanism

Senexin A exerts its effects at the molecular level primarily through its interactions with CDK8 and CDK19 . By binding to these kinases in an ATP-competitive manner, Senexin A inhibits their activity, leading to a reduction in p21-induced transcription . This can result in the reversal of doxorubicin-induced tumor-promoting paracrine activities .

Temporal Effects in Laboratory Settings

In laboratory settings, Senexin A has been observed to have temporal effects. For instance, treatment with Senexin B, a highly specific CDK8/19 inhibitor, predominantly downregulated gene expression after 3–5 hours; however, between 24 hours and 15 days, gene expression was primarily upregulated .

Dosage Effects in Animal Models

In animal models, Senexin A has been tested in combination with doxorubicin and other undisclosed chemotherapies for the treatment of lung, breast, colon, and prostate cancer . The effects of Senexin A vary with different dosages, and the compound has been shown to decrease tumor growth when used in combination with doxorubicin .

Metabolic Pathways

Given its role as a CDK8 inhibitor, it is likely that Senexin A interacts with various enzymes and cofactors within the cell .

Subcellular Localization

Given its role as a CDK8 inhibitor, it is likely that Senexin A localizes to the nucleus where CDK8 is typically found .

properties

IUPAC Name |

4-(2-phenylethylamino)quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCNHGQFJFCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1366002-50-7 | |

| Record name | Senexin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

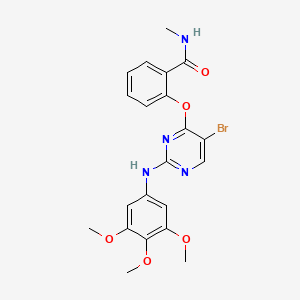

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

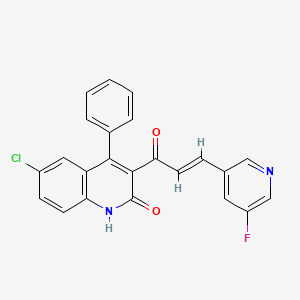

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)